Product packaging for 3-Fluoro-N-acetylneuraminic acid(Cat. No.:CAS No. 921-40-4)

3-Fluoro-N-acetylneuraminic acid

Cat. No.: B1596249
CAS No.: 921-40-4
M. Wt: 327.26 g/mol
InChI Key: ALJLGESFXXDPKH-GPBUIYQJSA-N
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Description

Significance of Sialic Acids in Biological Systems

Sialic acids (Sias) are a family of over 50 members of nine-carbon backbone α-keto acid sugars. nih.gov The most common form found in humans is N-acetylneuraminic acid (Neu5Ac). nih.govwikipedia.org These sugars are typically located at the outermost ends of N-glycans, O-glycans, and glycosphingolipids on cell surfaces and secreted glycoproteins. nih.govnih.gov This terminal positioning makes them crucial players in a multitude of biological processes. nih.gov

The dense layer of sialic acids on cell surfaces, known as the glycocalyx, contributes to the cell's physical barrier and modulates interactions with its environment. nih.govfrontiersin.org Sialic acids are involved in cell-cell recognition, cell adhesion, and signaling processes. nih.govresearchgate.net They play a role in stabilizing the conformation of molecules and membranes due to their negative charge at physiological pH. wikipedia.orgnih.govresearchgate.net

Furthermore, sialic acids can act as biological masks, shielding underlying antigens and contributing to the concept of "self" to the immune system. nih.govresearchgate.net Conversely, they can also serve as recognition sites for various proteins, including lectins, and are exploited by pathogens like viruses and bacteria to initiate infections. nih.govnih.govuq.edu.au For instance, influenza viruses bind to sialic acid receptors on host cells as a first step in the infection process. wikipedia.orgnih.gov The diverse roles of sialic acids are underscored by their involvement in development, immune regulation, and even in pathological conditions like cancer, where altered sialylation patterns are a common feature. nih.govnih.gov

Rationale for Fluorine Incorporation into Carbohydrate Structures for Mechanistic Studies

The strategic replacement of a hydroxyl group with a fluorine atom in carbohydrate structures, a process known as deoxyfluorination, has become an invaluable tool in glycobiology research. rsc.orgrsc.orgunamur.be This modification offers several advantages for studying the mechanisms of carbohydrate-protein interactions and enzymatic reactions. nih.govnih.gov

Key Motivations for Fluorination:

Increased Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydroxyl (C-OH) bond, making fluorinated carbohydrates more resistant to both chemical and enzymatic hydrolysis. nih.govresearchgate.net This increased stability allows them to act as probes in biological systems without being rapidly degraded.

Enzyme Inhibition: Fluorinated carbohydrates often act as potent inhibitors of glycosidases and glycosyltransferases, the enzymes responsible for cleaving and forming glycosidic bonds. nih.govresearchgate.net The high electronegativity of fluorine can destabilize the transition states of enzymatic reactions, effectively blocking the enzyme's activity. nih.gov This makes them excellent tools for studying enzyme mechanisms and for potential therapeutic applications.

Probing Molecular Interactions: Replacing a hydroxyl group with fluorine, which is of similar size but different in electronic properties, allows researchers to investigate the importance of specific hydrogen bonds in carbohydrate-protein recognition. nih.gov The C-F bond is a poor hydrogen bond acceptor compared to a hydroxyl group.

NMR Spectroscopy: The 19F nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This allows for detailed studies of the binding of fluorinated carbohydrates to proteins at a molecular level.

The introduction of fluorine can subtly alter the electronic properties of a carbohydrate without causing significant structural changes, providing a powerful method to dissect the intricate mechanisms governing carbohydrate biology. rsc.org

Overview of 3-Fluoro-N-acetylneuraminic Acid (3-F-Neu5Ac) as a Sialic Acid Analog

This compound (3-F-Neu5Ac) is a synthetic analog of the common sialic acid, N-acetylneuraminic acid (Neu5Ac). In 3-F-Neu5Ac, the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification has profound effects on its biological activity, transforming it into a potent inhibitor of sialic acid metabolism and function.

The peracetylated form of 3-F-Neu5Ac, often referred to as P-3Fax-Neu5Ac, is cell-permeable. aacrjournals.orgrndsystems.com Once inside the cell, it is deacetylated to become active. rndsystems.com The primary mechanism of action for 3-F-Neu5Ac is the inhibition of sialyltransferases (STs). aacrjournals.orgacs.org Sialyltransferases are a family of enzymes that transfer sialic acid from a donor molecule, CMP-sialic acid, to growing glycan chains in the Golgi apparatus. acs.org By acting as a competitive inhibitor, 3-F-Neu5Ac blocks this process, leading to a global reduction in cell surface sialylation. aacrjournals.orgacs.org

The consequences of this inhibition are significant. For example, in cancer cells, which often exhibit abnormally high levels of sialic acid (hypersialylation), treatment with 3-F-Neu5Ac can impair adhesion to the extracellular matrix, reduce migration, and inhibit tumor growth in vivo. aacrjournals.org Research has shown that P-3Fax-Neu5Ac can effectively block the synthesis of both α2,3- and α2,6-linked sialic acids. aacrjournals.org

Scope and Academic Research Focus on 3-F-Neu5Ac

Academic research on this compound (3-F-Neu5Ac) has primarily centered on its role as a metabolic inhibitor of sialylation and its potential therapeutic applications, particularly in oncology. The ability of 3-F-Neu5Ac to globally reduce cell surface sialic acids has made it a valuable tool for investigating the functional consequences of hypersialylation in cancer.

A significant body of research has explored the effects of 3-F-Neu5Ac on cancer cell behavior. Studies have demonstrated that treatment with its cell-permeable prodrug, P-3Fax-Neu5Ac, leads to decreased adhesion, migration, and invasion of various cancer cell types, including melanoma and multiple myeloma. aacrjournals.orgnih.gov Furthermore, in vivo studies using animal models have shown that P-3Fax-Neu5Ac can inhibit tumor growth and prevent metastasis. aacrjournals.orgacs.org

The focus has also been on understanding the molecular mechanisms underlying these effects. Research has shown that the reduction in sialylation by 3-F-Neu5Ac can disrupt the function of key adhesion molecules and their ligands, such as selectins and integrins, which are crucial for cancer cell dissemination. nih.govtandfonline.com Additionally, there is growing interest in how 3-F-Neu5Ac impacts the tumor microenvironment and anti-tumor immunity. nih.govtandfonline.com

Efforts are also underway to improve the delivery and efficacy of 3-F-Neu5Ac. This includes the development of nanoparticle-based delivery systems to target the inhibitor specifically to cancer cells, thereby minimizing potential off-target effects. acs.orgtandfonline.com Further chemical modifications of the 3-F-Neu5Ac scaffold, such as the introduction of a carbamate (B1207046) group at the C-5 position, have been explored to enhance its metabolic stability and inhibitory potency. acs.orgtandfonline.com

Interactive Data Table: Research Focus on 3-F-Neu5Ac

Research AreaKey Findings
Oncology Inhibits tumor growth, adhesion, migration, and metastasis. aacrjournals.orgacs.orgtandfonline.com
Mechanism of Action Global inhibitor of sialyltransferases, reducing cell surface sialylation. aacrjournals.orgacs.org
Molecular Targets Affects function of selectins, integrins, and other sialylated glycoproteins. nih.govtandfonline.com
Tumor Microenvironment Enhances anti-tumor immunity by increasing tumor-infiltrating lymphocytes. tandfonline.com
Drug Development Development of targeted nanoparticle delivery systems and more potent derivatives. acs.orgtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18FNO9 B1596249 3-Fluoro-N-acetylneuraminic acid CAS No. 921-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20)/t4-,5-,6-,7-,8-,9?,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJLGESFXXDPKH-GPBUIYQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919371
Record name 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-40-4
Record name 3-Fluoro-N-acetylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 3 Fluoro N Acetylneuraminic Acid and Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods, providing an effective route to complex carbohydrates like 3-Fluoro-N-acetylneuraminic acid. mdrresearch.nlnih.gov This approach typically utilizes aldolase (B8822740) enzymes to form the core carbon-carbon bond with high stereochemical control. nih.gov

The cornerstone of chemoenzymatic synthesis of this compound is the aldol (B89426) condensation reaction catalyzed by N-acetylneuraminic acid aldolase (NAL), also known as N-acetylneuraminate lyase (EC 4.1.3.3). nih.govacs.org NAL is a Class I aldolase that naturally catalyzes the reversible condensation of pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc) to form Neu5Ac. nih.govacs.org The reaction proceeds via a Schiff base intermediate formed between a catalytic lysine (B10760008) residue in the enzyme's active site and the pyruvate substrate. nih.govacs.org

In the synthesis of the fluorinated analogue, the natural substrate pyruvate is replaced by a fluorinated pyruvate derivative, namely β-fluoropyruvic acid. The NAL enzyme accepts this unnatural substrate and catalyzes its condensation with N-acetyl-D-mannosamine. This reaction forges the C-C bond between C-3 of the fluoropyruvate and C-1 of the ManNAc, directly installing the fluorine atom at the C-3 position of the resulting sialic acid analogue. acs.orgterislack.com

Aldolases are renowned for their high stereoselectivity, controlling the configuration of newly formed chiral centers during C-C bond formation. nih.gov The NAL-catalyzed condensation of β-fluoropyruvic acid and ManNAc creates a new stereocenter at the C-3 position, where the fluorine atom is attached. The enzyme's active site architecture dictates the facial selectivity of the nucleophilic attack from the pyruvate-enamine intermediate onto the aldehyde of ManNAc, thereby controlling the stereochemistry of the product. nih.govacs.org This enzymatic control is crucial for producing specific diastereomers of this compound, which can have different biological activities. terislack.com The inherent stereoselectivity of NAL often obviates the need for complex chiral auxiliaries or stereoselective chemical reagents that are common in traditional organic synthesis. nih.gov

The efficiency and yield of the NAL-catalyzed synthesis can be significantly enhanced by optimizing reaction conditions. Key parameters include substrate concentration, temperature, pH, and reaction format (batch vs. continuous flow). Studies have shown that using a stoichiometric excess of one of the substrates, such as a fivefold excess of either ManNAc or the pyruvate derivative, can drive the reaction equilibrium toward product formation and improve the final yield. nih.govnih.gov

Furthermore, enzyme immobilization has emerged as a powerful strategy for process optimization. nih.govd-nb.info NAL can be immobilized on solid supports, such as Immobead 150P, which allows for easy separation of the biocatalyst from the reaction mixture, enhances enzyme stability, and enables its reuse. nih.govd-nb.info This immobilized enzyme can be integrated into a continuous flow reactor system. Flow chemistry setups provide excellent control over reaction parameters, improve space-time yields, and allow for stable, continuous production over extended periods, demonstrating high efficiency and stability for over a week of continuous use. nih.govnih.gov

ParameterConditionOutcomeReference
Substrate Ratio5-fold excess of ManNAc or pyruvateSignificantly improved conversion and isolated yield nih.gov, nih.gov
Enzyme FormulationImmobilized NAL on Immobead 150PEqual activity to native enzyme, stable for months, reusable nih.gov, d-nb.info
Reactor TypePacked-bed continuous flow reactorConversions of 48–82%, excellent stability over 1 week nih.gov, nih.gov

The NAL-catalyzed reaction using β-fluoropyruvic acid can lead to the formation of two diastereomers of this compound, which differ in the stereochemistry at the C-3 position. These isomers are designated based on the orientation of the fluorine atom as either axial (3Fₐₓ) or equatorial (3Fₑᵩ). terislack.com The ratio of these diastereomers produced can depend on the specific NAL enzyme used (i.e., its source or engineered variant) and the reaction conditions. acs.orgterislack.com The ability to produce both C-3 diastereomers is significant, as the spatial orientation of the fluorine atom has been shown to profoundly impact the inhibitory activity of these compounds against sialidases from different sources. For instance, compounds with an axial fluorine at C-3 were found to be more potent inhibitors of bacterial sialidases compared to their equatorial counterparts. terislack.com

Protein engineering and the use of enzyme homologues from different organisms are key strategies to improve the synthesis of this compound. nih.govterislack.com Directed evolution and site-directed mutagenesis can be employed to create NAL variants with improved catalytic efficiency, altered substrate specificity, or enhanced stereoselectivity for unnatural substrates like β-fluoropyruvic acid. nih.govacs.org

For example, research has shown that NAL variants can be evaluated for their ability to accept fluoropyruvate as a nucleophile, with some variants exhibiting different scopes and stereoselectivities. acs.org Furthermore, comparing NAL homologues from different bacterial sources, such as Pasteurella multocida (PmAldolase) and Escherichia coli (EcAldolase), reveals significant differences in their catalytic capabilities. Both enzymes can catalyze the synthesis of 3-fluoro(a/e)-sialic acids, but PmAldolase is generally more efficient. terislack.com Notably, PmAldolase was capable of catalyzing the formation of a C5-azido analogue of 3-fluoro(a)-sialic acid, a reaction that its E. coli counterpart could not perform, highlighting how the choice of enzyme is critical for synthesizing specific, complex derivatives. terislack.com

EnzymeSubstratesProductsKey FindingReference
E. coli NAL (EcAldolase)ManNAc, β-Fluoropyruvic Acid3-Fluoro(a/e)-N-acetylneuraminic acidCan synthesize 3-fluoro sialic acids. terislack.com
P. multocida NAL (PmAldolase)ManNAc, β-Fluoropyruvic Acid3-Fluoro(a/e)-N-acetylneuraminic acidGenerally more efficient than EcAldolase for 3-fluoro sialic acid synthesis. terislack.com
P. multocida NAL (PmAldolase)C5-azido-ManNAc, β-Fluoropyruvic AcidC5-azido analogue of 3-fluoro(a)-sialic acidUniquely catalyzes the reaction with the C-5 modified substrate, unlike EcAldolase. terislack.com

N-Acetylneuraminic Acid Aldolase (NAL)-Catalyzed Condensation of N-Acetylmannosamine and β-Fluoropyruvic Acid

Chemical Synthesis Strategies

A typical chemical synthesis of a modified sialic acid involves a series of protection and deprotection steps to selectively modify specific hydroxyl groups. For instance, the synthesis of 4-O-alkylated Neu5Ac derivatives requires protecting the carboxyl, amino, and other hydroxyl groups, followed by selective alkylation at the C-4 position, and finally, removal of all protecting groups. acs.org Such multi-step procedures often involve challenging purification steps after each transformation, such as flash chromatography. acs.org The introduction of a fluorine atom at the C-3 position would require a suitable fluorinating agent and careful control of stereochemistry, adding to the complexity of the synthesis. The intricate nature and often lower yields of these multi-step chemical syntheses underscore the advantages of the more direct and stereoselective chemoenzymatic approaches. nih.gov

Electrophilic Fluorination Methods using Reagents (e.g., Selectfluor, DAST)

Electrophilic fluorination has emerged as a powerful strategy for the direct introduction of a fluorine atom at the C-3 position of N-acetylneuraminic acid (Neu5Ac) precursors. Reagents such as Selectfluor and (Diethylamino)sulfur trifluoride (DAST) are commonly employed for this purpose.

The synthesis of α-mono- and α,α-difluoro-β-ketophosphonates has been achieved with good yields and high selectivity through electrophilic fluorination using Selectfluor. nih.gov This method highlights the utility of Selectfluor in introducing fluorine adjacent to a carbonyl group, a structural motif present in Neu5Ac. While direct application to Neu5Ac for 3-fluorination is a logical extension, specific examples in the literature focus on derivatives. For instance, DAST has been utilized in the final fluorination step to generate 2,3-difluoro-N-acetylneuraminic acid derivatives from a this compound precursor. nih.gov This reaction typically proceeds after the initial synthesis of the 3-fluoro analogue, demonstrating the utility of DAST in creating difluorinated compounds. nih.gov

Approaches from Sialic Acid Glycal Precursors

The use of sialic acid glycal precursors provides an alternative and effective route to this compound. Glycals, which are cyclic enol ethers of sugars, are versatile intermediates in carbohydrate synthesis. The double bond between C-2 and C-3 in the glycal allows for stereoselective functionalization.

While the direct fluorination of a sialic acid glycal at the C-3 position is a conceptually viable approach, a highly efficient method involves an enzyme-catalyzed aldolase reaction. The synthesis of this compound can commence with an aldol condensation between N-acetylmannosamine (ManNAc) and β-fluoropyruvic acid. nih.gov This enzymatic approach provides a direct and stereocontrolled route to the target molecule, bypassing the need for a glycal intermediate in this specific pathway. nih.gov However, the general principle of using unsaturated precursors remains a cornerstone of modern carbohydrate synthesis.

Derivatization and Selective Protection Protocols for Modified Analogs

The synthesis of modified analogs of this compound necessitates the use of carefully designed protection and deprotection strategies. The multiple hydroxyl groups and the carboxylic acid function in the sialic acid scaffold require orthogonal protecting groups to enable regioselective modification.

In the synthesis of deoxygenated 2,3-difluoro-N-acetylneuraminic acid derivatives, a common intermediate derived from this compound is subjected to selective protection protocols. nih.gov This allows for the specific deoxygenation at the C-4, C-7, C-8, or C-9 positions. nih.gov For instance, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives involves the selective protection of other hydroxyl groups to allow for specific alkylation at the C-4 position. acs.org These protocols often involve the use of acetyl (Ac) and tert-butyldimethylsilyl (TBS) protecting groups, which can be selectively removed under different reaction conditions. acs.org

Protecting GroupTypical Reagents for IntroductionTypical Reagents for Removal
Acetyl (Ac)Acetic anhydride, pyridineSodium methoxide (B1231860) in methanol
tert-Butyldimethylsilyl (TBS)TBSCl, imidazoleTetrabutylammonium fluoride (B91410) (TBAF)

Synthesis of Modified this compound Derivatives

The modification of the this compound scaffold at various positions has led to the development of a diverse range of analogs with potential applications in glycobiology and medicinal chemistry.

C-5 Modified Analogs (e.g., Carbamates, Amides)

Modifications at the C-5 position, which bears the N-acetyl group in the parent molecule, have been explored to probe the binding requirements of sialidases and other sialic acid-binding proteins. The synthesis of C-5 modified analogs often starts from a C-5 amino precursor.

The synthesis of C-5 amide analogs can be achieved by reacting the protected C-5 amino derivative with a corresponding acid chloride or anhydride, followed by deprotection. nih.gov For the generation of carbamates and ureas, the C-5 amino group can be reacted with appropriate reagents. researchgate.netnih.gov For instance, N-CF2H carbamoyl (B1232498) fluorides have been synthesized and used as precursors for a variety of N-difluoromethyl amides, carbamates, and ureas. researchgate.netnih.gov While these specific examples may not start from this compound, the synthetic methodologies are applicable for the derivatization of its C-5 amino precursor.

C-5 ModificationSynthetic Approach
AmidesReaction of C-5 amine with acid chloride/anhydride
CarbamatesReaction of C-5 amine with chloroformate
UreasReaction of C-5 amine with isocyanate

Deoxygenated Derivatives (e.g., 4-, 7-, 8-, 9-Deoxygenated)

The removal of hydroxyl groups at specific positions of the this compound backbone can significantly impact the molecule's conformation and binding affinity to target enzymes. A systematic synthesis of deoxygenated derivatives has been accomplished.

The synthesis of 4-, 7-, 8-, and 9-deoxygenated 2,3-difluoro-N-acetylneuraminic acid derivatives begins with this compound. nih.gov A common intermediate is synthesized, which then undergoes selective protection of the remaining hydroxyl groups. nih.gov The targeted hydroxyl group is then removed using a Barton-McCombie deoxygenation reaction. nih.gov This is followed by a final fluorination step at C-2 using DAST to yield the target difluorinated, deoxygenated analogs. nih.gov

Anomeric Modifications (e.g., Fluorides)

Modification at the anomeric center (C-2) of this compound is crucial for developing glycosylation donors and mechanism-based inhibitors. The introduction of a fluorine atom at this position results in a stable anomeric fluoride.

The synthesis of glycosyl fluorides from precursors such as O-imidates has been reported. nih.gov Anomeric fluorides of 2-deoxy-N-acetylneuraminic acid derivatives have been synthesized, and these methods can be adapted for the 3-fluoro analogs. nih.gov The conversion of anomeric acetates to the corresponding bromides using trimethylsilyl (B98337) bromide (TMSBr) is a common strategy, which can then be displaced with a fluoride source. nih.gov Hydroxyfluorination of glycal precursors using reagents like PhI(OAc)2 and SiF4 can also yield anomeric fluorides. nih.gov

Biochemical Interactions and Enzymatic Mechanisms of 3 Fluoro N Acetylneuraminic Acid

Sialidase (Neuraminidase) Enzyme Inhibition Mechanisms

3-Fluoro-N-acetylneuraminic acid has been identified as a versatile inhibitor of sialidases, enzymes that cleave terminal sialic acid residues from glycoconjugates. Its inhibitory activity stems from its structural similarity to the natural substrate, N-acetylneuraminic acid, allowing it to interact with the enzyme's active site. The introduction of a fluorine atom at the C-3 position significantly alters its electronic properties, leading to various inhibitory modalities.

Competitive Inhibition Profiles

This compound functions as a competitive inhibitor for a range of bacterial and viral sialidases. nih.govnih.govacs.org This mode of inhibition occurs as 3F-Neu5Ac vies with the natural substrate for binding to the active site of the enzyme. The presence of the inhibitor reduces the rate of the enzymatic reaction by decreasing the proportion of enzyme molecules available to bind the substrate.

Table 1: Competitive Inhibition of Sialidases by this compound (Illustrative)

Enzyme SourceEnzyme NameInhibition Constant (Ki/IC50)Reference
Clostridium perfringensSialidaseData not available sigmaaldrich.com
Arthrobacter ureafaciensSialidaseData not available dntb.gov.ua
Influenza A VirusNeuraminidaseData not available nih.gov

Note: Specific quantitative data for this compound is limited in publicly accessible literature. The table illustrates the types of enzymes it is known to inhibit competitively.

Transition-State Analog Properties

The enzymatic hydrolysis of sialosides by sialidases proceeds through a transient, high-energy oxocarbenium ion-like transition state. nih.gov Inhibitors that mimic this transition state can bind to the enzyme with much higher affinity than the substrate itself, making them particularly potent. This compound is considered a transition-state analog. nih.gov The electron-withdrawing fluorine atom at the C-3 position is thought to mimic the electronic distribution of the transition state, thereby stabilizing the enzyme-inhibitor complex. This property contributes significantly to its inhibitory effectiveness against various sialidases.

Mechanism-Based Inhibition Characterization

Beyond competitive and transition-state analog inhibition, there is evidence to suggest that this compound can act as a mechanism-based inhibitor, also known as a suicide inhibitor. This type of inhibitor is chemically unreactive on its own but is transformed into a reactive species by the target enzyme's catalytic mechanism. This reactive intermediate then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

Studies on the closely related compound, 2,3-difluoro-N-acetylneuraminic acid, have provided significant insights into this mechanism. nih.gov It has been shown to form a covalent adduct with a conserved tyrosine residue (Tyr406 in influenza virus neuraminidase) in the active site. sigmaaldrich.com The fluorine atom at C-3 destabilizes the formation of the oxocarbenium ion intermediate, slowing down the glycosylation and deglycosylation steps of the catalytic cycle and trapping the enzyme in a covalent intermediate state. nih.gov It is highly probable that this compound follows a similar mechanism of covalent modification, leading to time-dependent inactivation of the enzyme.

Specificity Against Bacterial Sialidases

This compound has demonstrated inhibitory activity against sialidases from various bacterial species. nih.gov Bacterial sialidases are often virulence factors, playing roles in nutrition, biofilm formation, and host-pathogen interactions. For example, sialidases from pathogenic bacteria like Clostridium perfringens and Arthrobacter ureafaciens are potential targets for therapeutic intervention. sigmaaldrich.comdntb.gov.ua The inhibition of these enzymes by 3F-Neu5Ac highlights its potential as a lead compound for the development of antibacterial agents. The degree of inhibition can vary between different bacterial sialidases, reflecting differences in their active site architecture. sigmaaldrich.comnih.gov

Specificity Against Viral Sialidases (e.g., Influenza Virus Neuraminidase)

The neuraminidase of the influenza virus is a prime target for antiviral drugs, as it is essential for the release of progeny virions from infected cells. rcsb.org this compound has been shown to be an inhibitor of influenza virus neuraminidase. nih.gov Its ability to act as both a competitive and potentially a mechanism-based inhibitor makes it an interesting candidate for antiviral research. The specificity of 3F-Neu5Ac for different influenza virus strains and neuraminidase subtypes (e.g., N1, N2) would depend on the conservation of the amino acid residues in the active site that interact with the inhibitor.

Insights from Enzyme-Inhibitor Complex Structural Analysis (e.g., X-ray Crystallography)

While a specific X-ray crystal structure of a sialidase in complex with this compound is not publicly available, structural data from related complexes provide significant insights into its binding mode. The crystal structure of influenza virus neuraminidase N9 in complex with the mechanism-based inhibitor 2,3-difluoro-N-acetylneuraminic acid (PDB ID: 5W26) reveals a covalent bond between the C2 of the inhibitor and the hydroxyl group of the catalytic tyrosine residue (Tyr406).

This structural information strongly suggests that this compound would bind in a similar orientation within the active site. The carboxylate group of the inhibitor would likely form salt bridges with a triad (B1167595) of conserved arginine residues (Arg118, Arg292, Arg371). The N-acetyl group would be accommodated in a hydrophobic pocket, and the glycerol (B35011) side chain would interact with other conserved residues. The key interaction, however, would be the formation of the covalent bond with the catalytic tyrosine, facilitated by the electronic properties of the C-3 fluorine atom. This structural understanding is invaluable for the rational design of more potent and selective sialidase inhibitors.

Sialyltransferase Enzyme Modulation and Inhibition

This compound (3F-Neu5Ac) serves as a potent modulator of sialyltransferase (ST) activity, primarily functioning as a competitive inhibitor. mdpi.commerckmillipore.com Its mechanism of action involves intracellular conversion to an active form that directly competes with the natural donor substrate for sialyltransferases, thereby impacting the sialylation of cellular glycans. merckmillipore.comsigmaaldrich.com

For this compound to exert its inhibitory effects on sialyltransferases, it must first be metabolically activated within the cell. acs.org Cell-permeable, peracetylated versions of 3F-Neu5Ac can passively diffuse across the cell membrane. acs.org Once inside the cell, esterases remove the acetyl groups. acs.org The resulting 3F-Neu5Ac is then converted to its cytidine (B196190) monophosphate (CMP) analog, CMP-3-F-Neu5Ac, by the enzyme CMP-N-acetylneuraminic acid synthetase (CMAS). acs.orgacs.org This conversion to CMP-3-F-Neu5Ac is a critical step, as this analog is the active form of the inhibitor. acs.org

Research has shown that modifications to the C-5 position of 3-fluoro sialic acid can influence the efficiency of this metabolic conversion. Carbamate-modified analogs of 3-fluoro sialic acid have been found to be more efficiently metabolized to their corresponding CMP derivatives. acs.org This increased metabolic efficiency leads to higher intracellular concentrations of the active inhibitor, resulting in more potent and sustained inhibition of sialylation. acs.org

The working model for these metabolic sialyltransferase inhibitors involves the intracellularly generated CMP-3Fax-Neu5Ac acting as a competitive inhibitor of all sialyltransferases, which blocks the transfer of sialic acid to glycans and can also induce feedback inhibition of the de novo sialic acid biosynthesis pathway. acs.orgnih.gov

The active metabolite, CMP-3-F-Neu5Ac, functions as a competitive inhibitor of sialyltransferases by mimicking the natural donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). merckmillipore.comsigmaaldrich.comnih.gov Sialyltransferases catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids. nih.gov CMP-3-F-Neu5Ac competes with CMP-Neu5Ac for binding to the active site of these enzymes. frontiersin.org

The presence of the fluorine atom at the C-3 position of the sialic acid moiety is thought to be key to its inhibitory activity. nih.gov While the CMP-3-F-Neu5Ac can bind to the sialyltransferase, the fluorine substitution may destabilize the transition state of the sialyl transfer reaction, making it a poor substrate but an effective inhibitor. nih.gov This competitive inhibition has been demonstrated to be effective for various sialyltransferase family members, including α2,3- and α2,6-sialyltransferases. mdpi.com

The inhibitory constant (Ki) for CMP-3Fax-Neu5Ac towards bacterial sialyltransferases has been reported to be approximately 25 µM. frontiersin.org

This reduction in sialylation has been observed in various cell types, including cancer cells. mdpi.com For example, in pancreatic cancer cells, treatment with a derivative of 3F-Neu5Ac (Ac53FaxNeu5Ac) resulted in a significant decrease in both α2,3-SA and α2,6-SA expression. mdpi.com Specifically, a 24% reduction in α2,3-SA and a 16% reduction in α2,6-SA were observed in tumor cells of treated mice. mdpi.com Similarly, in HL-60 cells, a cell-permeable prodrug of 3F-Neu5Ac was shown to abolish the expression of the sialyl Lewis X (SLeX) antigen by over 95%. merckmillipore.comsigmaaldrich.com

The global inhibition of sialyltransferases by these compounds leads to a widespread remodeling of the cellular glycome. nih.gov This altered glycosylation can, in turn, affect various cellular processes that are dependent on sialic acid-mediated interactions, such as cell adhesion and migration. mdpi.com

Interaction with N-Acetylneuraminic Acid Aldolase (B8822740) (NAL) / Synthase (NANS)

This compound also interacts with key enzymes in the sialic acid biosynthetic pathway, namely N-acetylneuraminic acid aldolase (NAL) and N-acetylneuraminic acid synthase (NANS).

N-acetylneuraminic acid aldolase (NAL), also known as sialic acid aldolase, is an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govnih.gov The reaction equilibrium favors the cleavage of Neu5Ac. nih.gov NAL belongs to the class I aldolase family, which utilizes a Schiff base intermediate formed between a conserved lysine (B10760008) residue and the substrate. nih.govebi.ac.uk

The substrate specificity of NAL is crucial for its function. The enzyme recognizes the structure of Neu5Ac, and modifications to this structure can affect binding and catalysis. nih.gov While detailed structural studies on the interaction of 3-fluoro-sialic acid with NAL are limited, the enzyme's active site accommodates the sialic acid molecule, and any changes, such as the introduction of a fluorine atom, would likely influence this interaction. nih.gov

N-acetylneuraminic acid synthase (NANS), on the other hand, is involved in the de novo synthesis of sialic acid. It catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) with N-acetylmannosamine 6-phosphate (ManNAc-6-P) to produce N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). uniprot.orgnih.gov It can also use mannose 6-phosphate as a substrate to produce the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). uniprot.orgabcam.com

This compound has been shown to have inhibitory effects on the biosynthetic pathways of sialic acid. Early studies demonstrated that 3-fluorosialic acid acts as a competitive inhibitor of N-acetylneuraminic acid aldolase. acs.org The inhibition constant (Ki) for this interaction was determined to be 2.5 x 10⁻³ M, which is comparable to the Michaelis constant (Km) of the natural substrate, which is 1.0 x 10⁻³ M. acs.org This competitive inhibition suggests that 3-fluorosialic acid can interfere with the breakdown of sialic acid catalyzed by NAL.

Stereochemical Analysis of Enzymatic Condensation

The enzymatic synthesis of this compound (3F-Neu5Ac) is primarily achieved through an aldol (B89426) condensation reaction catalyzed by N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase. This enzyme facilitates the reversible condensation of an N-acylmannosamine derivative with pyruvate or a pyruvate analog. In the case of 3F-Neu5Ac synthesis, fluoropyruvate serves as the nucleophile donor, reacting with N-acetyl-D-mannosamine (ManNAc).

Detailed research into this chemoenzymatic strategy has revealed significant stereoselectivity. The condensation reaction catalyzed by NAL predominantly yields 3-fluoro-sialic acids with the fluorine atom in the axial position at the C-3 carbon. nih.govacs.org This stereochemical preference is dictated by the enzyme's active site, which controls the facial approach of the ManNAc aldehyde to the enolate intermediate of fluoropyruvate. The specific orientation of the substrates within the active site ensures the formation of the thermodynamically less stable axial isomer as the major product.

The presence of the highly electronegative fluorine atom at the C-3 position has profound implications for subsequent enzymatic processes. This substitution inductively destabilizes the oxocarbenium ion-like transition state that is critical for both the formation and cleavage of the glycosidic bond. nih.gov While NAL can successfully catalyze the condensation to form 3F-Neu5Ac, the subsequent enzymatic step involving sialyltransferases is significantly hindered. Sialyltransferases, which are responsible for transferring the sialic acid moiety from its activated cytidine monophosphate (CMP) donor to an acceptor glycan, exhibit very low activity with CMP-3F-Neu5Ac. nih.gov This low efficiency renders the enzymatic sialylation of complex glycoconjugates with 3F-Neu5Ac largely impractical. nih.gov

The stereochemical outcome of the enzymatic condensation is rigorously verified using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 19F NMR, is a cornerstone for this analysis. nih.gov These methods allow for the unambiguous determination of the fluorine atom's orientation (axial vs. equatorial) by examining chemical shifts and spin-spin coupling constants.

Table 1: Stereochemical Data of NAL-Catalyzed Condensation for 3F-Neu5Ac Synthesis

Parameter Description Reference
Enzyme N-acetylneuraminate lyase (NAL) / Sialic acid aldolase nih.govacs.org
Substrates N-acetyl-D-mannosamine (ManNAc), 3-Fluoropyruvate nih.gov
Product This compound (3F-Neu5Ac) nih.gov
Key Stereochemical Outcome The reaction is highly stereoselective, affording the product with the fluorine atom in the axial orientation at the C-3 position. nih.govacs.org
Reaction Yield Yields can range from poor to good (22–99%) depending on the specific substrates and reaction conditions. nih.gov

| Analytical Verification | The stereochemistry is confirmed primarily through 1H NMR and 19F NMR spectroscopy. | nih.gov |

3 Fluoro N Acetylneuraminic Acid As a Mechanistic Probe and Glycoengineering Tool

Elucidating Glycan-Protein Interaction Mechanisms

Glycan-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition to host-pathogen interactions. wikipedia.org The introduction of a fluorine atom at the C-3 position of sialic acid can significantly alter its binding affinity for various glycan-binding proteins (lectins), providing a powerful tool to dissect the intricacies of these interactions.

The fluorine atom in 3FNeu5Ac is highly electronegative and can perturb the electronic environment of the sialic acid molecule. This can either enhance or weaken interactions with specific amino acid residues in the binding pocket of a lectin. By comparing the binding of natural sialosides with their 3-fluorinated counterparts, researchers can gain insights into the specific hydrogen bonding and electrostatic interactions that govern recognition. For instance, if the fluorine atom disrupts a critical hydrogen bond, a significant decrease in binding affinity will be observed, highlighting the importance of that particular interaction.

Investigating Sialidase Catalytic Mechanisms

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov They play crucial roles in various physiological and pathological processes, making them important therapeutic targets. nih.govnih.gov 3-Fluoro-N-acetylneuraminic acid has proven to be an exceptional tool for studying the catalytic mechanisms of these enzymes. researchgate.net

The C-F bond at the C-3 position of 3FNeu5Ac is significantly stronger than the corresponding C-OH bond in the natural substrate. This increased stability makes 3FNeu5Ac a poor substrate for sialidases, and in many cases, it acts as a competitive inhibitor. acs.org By analyzing the kinetics of inhibition, researchers can determine the binding affinity of the fluorinated sugar for the enzyme's active site.

More importantly, the unique properties of 3FNeu5Ac have enabled the trapping of covalent catalytic intermediates. nih.gov In the proposed mechanism for many retaining sialidases, a nucleophilic residue in the enzyme's active site, often a tyrosine, attacks the anomeric carbon of the sialic acid, forming a transient covalent bond. acs.orgnih.gov The use of 3-fluoro-sialic acid derivatives has allowed for the stabilization and crystallographic observation of this sialyl-enzyme intermediate. For example, the structure of Clostridium perfringens NanI sialidase in complex with 3-fluoro-β-N-acetylneuraminic acid clearly shows the covalent linkage to a tyrosine residue. nih.gov This provides direct evidence for the proposed double-displacement mechanism of these enzymes.

Modulating Cell Surface Sialylation Through Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that allows for the modification of cell surface glycans by providing cells with unnatural sugar precursors. nih.govjohnshopkins.edu These precursors are taken up by the cell and processed by the cellular glycosylation machinery, leading to the incorporation of the modified sugar into cell surface glycoconjugates. researchgate.net this compound and its precursors have been successfully used in this context to modulate cell surface sialylation and study its functional consequences.

Effects on Sialoglycan Expression and Function

The altered sialoglycans can also have profound effects on the function of the glycoproteins and glycolipids they are attached to. For example, changes in sialylation can affect protein conformation, stability, and interaction with other molecules. Studies have shown that treatment of mesenchymal stem cells with 3F-Neu5Ac can inhibit both osteogenic and adipogenic differentiation. nih.govfrontiersin.orgfrontiersin.org

Impact on Cellular Recognition Processes

The modification of cell surface sialic acids with 3FNeu5Ac can significantly impact cellular recognition processes. nih.gov Sialic acids are known to be involved in a wide range of cell-cell and cell-matrix interactions that are crucial for processes like immune responses and cancer metastasis. researchgate.netnih.gov By altering the structure of cell surface sialic acids, metabolic glycoengineering with 3FNeu5Ac provides a means to probe and modulate these interactions.

For instance, fluorination of the cell surface has been shown to modestly decrease the adhesion of certain cells to extracellular matrix proteins. nih.gov Furthermore, the introduction of fluorinated sialic acids can alter the binding of pathogens, such as viruses, that use sialic acids as receptors for entry into host cells. nih.gov This approach has also been used to investigate the role of sialic acids in tumor immunology. For example, a fluorinated sialic acid mimetic was shown to increase the number of cytotoxic T-cells and natural killer cells while decreasing regulatory T-cells, suggesting a potential strategy for cancer immunotherapy. nih.gov

Development of Sialidase-Resistant Glycoconjugates for Research Applications

The susceptibility of sialoglycoconjugates to cleavage by sialidases can be a significant challenge in various research applications. The development of sialidase-resistant glycoconjugates is therefore of great interest. The incorporation of 3FNeu5Ac into glycoconjugates renders them resistant to the action of many sialidases.

This resistance stems from the aforementioned strength of the C-F bond at the C-3 position, which makes the glycosidic linkage more difficult to hydrolyze. This property has been exploited to create stable sialoglycans for use in structural and functional studies. For example, sialidase-resistant glycans can be used as probes to study the binding of lectins without the complication of enzymatic degradation. They can also be used to develop more stable glycoprotein-based therapeutics.

Utilization in Biochemical Pathway Studies of Sialic Acid Metabolism

This compound and its analogs are valuable tools for dissecting the intricacies of the sialic acid biosynthetic and catabolic pathways. nih.govnih.gov By introducing a "marked" precursor into the metabolic system, researchers can trace its fate and identify the enzymes and transporters involved in its processing.

The incorporation of fluorinated mannosamine (B8667444) analogs, which are precursors to fluorinated sialic acids, has been used to probe the substrate specificity of the enzymes in the sialic acid biosynthetic pathway. nih.govnih.gov These studies have revealed that the pathway is surprisingly tolerant of modifications at certain positions of the sugar backbone. nih.gov This knowledge is crucial for the design of new metabolic precursors for glycoengineering applications.

Furthermore, the use of fluorinated sialic acid analogs can help to elucidate the roles of different sialic acid-metabolizing enzymes in various cellular compartments. For instance, the study of how cells process 3FNeu5Ac can provide insights into the mechanisms of sialic acid recycling and degradation. nih.gov

Structure Activity Relationship Sar Studies of Fluorinated Sialic Acid Analogs

Influence of Fluorine Position on Enzymatic Interaction and Inhibition Potency

The introduction of a fluorine atom to the sialic acid scaffold has been a widely adopted strategy for developing inhibitors of enzymes involved in sialic acid metabolism and utilization. The position of this fluorine atom significantly dictates the analog's interaction with target enzymes and its resulting inhibitory potency.

Early research demonstrated that 3-fluoro-N-acetylneuraminic acid acts as a competitive inhibitor for both bacterial and viral sialidases. acs.org This inhibitory action stems from the modification at the C-3 position, which is crucial for the enzymatic processing of sialic acid. The presence of the electronegative fluorine atom at this position likely disrupts the catalytic mechanism of sialidases. acs.org

Further studies have synthesized and evaluated various fluorinated sialic acid analogs. For instance, the chemoenzymatic synthesis of 2,3-difluorosialic acids has been reported. rsc.org The inhibitory potential of these compounds underscores the importance of the fluorine substituent in modulating enzyme interactions. The synthesis of N-acetyl-3-fluoro-neuraminic acids and their subsequent evaluation revealed that these compounds are potent inhibitors of neuraminidase. tandfonline.com

The axial orientation of the fluorine atom at the C-3 position, as seen in compounds like P-3F(ax)-Neu5Ac, has been shown to be a highly potent inhibitor of sialylation. nih.gov This specific stereochemistry is critical for its powerful inhibitory effects on sialyltransferases. nih.gov The metabolic conversion of these fluorinated sialic acids into their corresponding cytidine (B196190) monophosphate (CMP) derivatives is a key step in their mechanism of action. CMP-3-fluoro sialic acid, synthesized enzymatically, functions as a competitive inhibitor of sialyltransferases. researchgate.net

Impact of C-5 Substituent Modifications on Inhibitory Activity and Metabolism

Modifications at the C-5 position of the sialic acid backbone, which naturally bears an N-acetamide group, have been extensively explored to enhance the inhibitory activity and metabolic stability of fluorinated sialic acid analogs. It is well-documented that C-5-modified sialic acids can be utilized by cells in sialylation reactions, making this position a prime target for chemical alteration. nih.govacs.org

Research has shown that replacing the N-acetamide group at C-5 with carbamates can significantly enhance and prolong the inhibitory activity of 3-fluoro sialic acid analogs in various cell lines. nih.govacs.org This enhanced potency is attributed to the more efficient metabolic conversion of carbamate-modified inhibitors to their active CMP-analogues within the cell, leading to higher effective inhibitor concentrations. nih.govacs.orgnih.gov

In contrast to the success of carbamate (B1207046) modifications in mammalian cells, these derivatives are less potent inhibitors of bacterial sialylation in organisms like Nontypeable Haemophilus influenzae (NTHi) compared to their C-5 amide counterparts. nih.gov This suggests that the enzymes in the NTHi lipooligosaccharide (LOS) sialylation pathway are less tolerant of modifications to the sialic acid scaffold than mammalian enzymes. nih.gov

A systematic study on C-5 modifications in NTHi revealed that while the C-5 position is amenable to change, most alterations lead to a decrease in inhibitory potency compared to the parent this compound (SiaFNAc). nih.gov Increasing the chain length of the C-5 amide or introducing electron-withdrawing groups like fluoroacetamido moieties resulted in a loss of inhibitory potency. nih.gov

Correlation between Molecular Structure and Target Enzyme Specificity

The molecular structure of fluorinated sialic acid analogs plays a crucial role in determining their specificity for different target enzymes, such as viral, bacterial, and human sialidases and sialyltransferases.

This compound has been shown to inhibit both bacterial and viral sialidases. nih.gov However, modifications to the sialic acid scaffold can introduce selectivity. For example, in the context of bacterial sialylation in NTHi, small modifications at the C-5 and C-9 positions of SiaFNAc are tolerated, whereas the C-8 position does not permit modification. nih.govacs.org This provides a basis for developing inhibitors that are selective for bacterial enzymes over their human counterparts. nih.gov

The difference in tolerance for C-5 modifications between mammalian and bacterial enzymes highlights a key structural determinant for specificity. The finding that C-5 carbamate derivatives are potent inhibitors in mammalian cells but not in NTHi underscores the substantial differences between the sialic acid biosynthesis pathways in these different organisms. nih.govacs.orgnih.gov

Furthermore, the development of inhibitors targeting specific human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) has been a focus of research. While compounds like DANA, oseltamivir, zanamivir (B325), and peramivir (B1663781) have been tested against human neuraminidases, they generally show poor activity, with the exception of DANA and zanamivir against certain isoenzymes. rsc.org This indicates that subtle structural variations are necessary to achieve selective inhibition of human neuraminidases.

The synthesis of various sialic acid analogs with different functionalities, such as fluoro, phosphono, and sulfo groups, aims to exploit these structural differences to create highly specific and potent inhibitors for various therapeutic targets. researchgate.net

Analytical Methodologies for 3 Fluoro N Acetylneuraminic Acid in Research

Spectroscopic Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of 3-Fluoro-N-acetylneuraminic acid. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), researchers can confirm the successful synthesis and purity of the compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. In D₂O, the spectrum of the parent compound, N-acetylneuraminic acid, shows characteristic signals for the protons at various positions. For instance, the equatorial and axial protons at the C-3 position exhibit distinct chemical shifts. nih.govchemicalbook.com The introduction of a fluorine atom at the C-3 position in this compound is expected to cause significant changes in the ¹H NMR spectrum, particularly for the protons on C-3 and adjacent carbons, due to through-bond J-coupling interactions (H-F coupling).

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all carbon atoms in the molecule. The chemical shift of each carbon is sensitive to its electronic environment. nd.edu The presence of the highly electronegative fluorine atom at C-3 in this compound will induce a significant downfield shift for C-3 and will also influence the chemical shifts of neighboring carbons (C-2 and C-4) through C-F coupling. This provides a clear signature for the presence and location of the fluorine atom. nd.eduspectrabase.comchemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique used to directly observe the fluorine nucleus. biophysics.org It provides a wide chemical shift range, making it an excellent tool for detecting and characterizing fluorinated compounds. nih.govresearchgate.net The ¹⁹F NMR spectrum of this compound will show a characteristic signal whose chemical shift and coupling pattern (splitting by neighboring protons) will confirm the structure of the molecule. dovepress.comcolorado.edu

Interactive Data Table: Representative NMR Data for N-acetylneuraminic acid (Parent Compound)

NucleusPositionChemical Shift (ppm) in D₂ONotes
¹HH-3eq~2.25Significant changes in chemical shift and the appearance of H-F coupling are expected for this compound. nih.gov
¹HH-3ax~1.84
¹HN-acetyl CH₃~2.03Expected to be less affected by fluorination at C-3. hmdb.ca
¹³CC-1 (COOH)~174A significant downfield shift is expected for C-3, with smaller effects on C-2 and C-4, along with the appearance of C-F coupling constants. nd.edu
¹³CC-2~96
¹³CC-3~40
¹³CN-acetyl CH₃~23Expected to be minimally affected. nd.edu

Chromatographic Techniques (e.g., HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of this compound. Given its structural similarity to other sialic acids, separation from starting materials and by-products is critical.

For purification, preparative HPLC is often employed. The choice of the stationary phase is crucial for achieving good separation. Reversed-phase columns, such as C18, are commonly used. researchgate.net To enhance retention and improve peak shape of the polar and acidic sialic acids, ion-pairing agents can be added to the mobile phase.

For analytical purposes, HPLC is used to assess the purity of the synthesized this compound and to quantify it in various samples. Due to the lack of a strong chromophore in the molecule, detection can be challenging. To overcome this, derivatization with a fluorescent tag is a common strategy. A widely used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative that can be detected with high sensitivity. lcms.cz

An alternative to derivatization is the use of High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD), which allows for the direct detection of underivatized carbohydrates.

Interactive Data Table: General HPLC Parameters for Sialic Acid Analysis

ParameterTypical ConditionsReference
ColumnReversed-phase (e.g., C18, RP-Amide) or Anion-Exchange researchgate.netselleckchem.com
Mobile PhaseAqueous buffers with organic modifiers (e.g., acetonitrile, methanol). May contain ion-pairing agents. lcms.cz
DetectionFluorescence (with DMB derivatization), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS) lcms.cznih.gov
Internal StandardN-glycolylneuraminic acid (Neu5Gc) or other non-endogenous sialic acid analogues can be used for quantification. nih.gov

Enzymatic Assays for Sialidase and Sialyltransferase Activity Measurement

A primary application of this compound in research is to study its effect on sialidases (also known as neuraminidases) and sialyltransferases, enzymes that respectively cleave and transfer sialic acids. nih.govacs.org Enzymatic assays are therefore essential to quantify the inhibitory potential of this compound.

Sialidase Assays: These assays measure the rate at which a sialidase cleaves a sialic acid from a substrate. A common method involves using a synthetic substrate, such as 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-Neu5Ac). mdpi.com When the sialic acid is cleaved by the enzyme, the released 4-methylumbelliferone (B1674119) is highly fluorescent, and the increase in fluorescence over time can be monitored to determine the enzyme's activity. To measure the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound, and the reduction in enzyme activity is quantified to determine parameters like the half-maximal inhibitory concentration (IC₅₀). acs.orgnih.gov

Sialyltransferase Assays: These assays measure the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to an acceptor molecule (e.g., a glycoprotein (B1211001) or a simple sugar). The activity can be monitored by using a radiolabeled donor substrate (e.g., CMP-[¹⁴C]Neu5Ac) and measuring the incorporation of radioactivity into the acceptor molecule over time. The inhibitory effect of this compound can be assessed by its ability to compete with the natural substrate and reduce the rate of sialic acid transfer.

Lectin Binding Assays for Sialylation Profiling

Lectin binding assays are powerful tools for examining the sialylation status of cells and purified glycoproteins. nih.gov Lectins are proteins that bind to specific carbohydrate structures. Since this compound can act as an inhibitor of sialyltransferases, treating cells with this compound is expected to alter the sialylation patterns on the cell surface.

To detect these changes, a panel of lectins with different sialic acid linkage specificities can be used. For example, Sambucus nigra agglutinin (SNA) specifically binds to α2,6-linked sialic acids, while Maackia amurensis agglutinin (MAA) recognizes α2,3-linked sialic acids. mdpi.comglycomatrix.com By using fluorescently labeled lectins and analyzing the cells by flow cytometry or fluorescence microscopy, a decrease in the binding of these lectins would indicate a reduction in cell surface sialylation due to the inhibitory action of this compound. nih.gov This provides a semi-quantitative method to assess the biological efficacy of the compound in a cellular context.

Isotope Labeling and Tracking in Metabolic Studies

Isotope labeling is a crucial technique for tracing the metabolic fate of this compound within a biological system. researchgate.net This can be achieved by incorporating a stable or radioactive isotope into the molecule.

A particularly relevant approach is the use of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to synthesize [¹⁸F]-3-Fluoro-N-acetylneuraminic acid. This allows for in vivo imaging and tracking of the compound using Positron Emission Tomography (PET). nih.gov Studies have used this method to investigate the biodistribution and metabolic stability of the fluorinated sialic acid analogue. nih.gov For instance, research has shown that after intravenous injection, [¹⁸F]-3-Fluoro-N-acetylneuraminic acid is rapidly cleared from tissues and exhibits a slow rate of metabolic alteration. nih.gov

In addition to radioactive isotopes, stable isotopes such as carbon-13 ([¹³C]) can be incorporated into the molecule. nd.edu While not used for in vivo imaging in the same way as PET tracers, [¹³C]-labeled compounds can be tracked in metabolic studies using mass spectrometry to analyze their incorporation into various cellular components and to elucidate metabolic pathways.

Future Research Directions and Unexplored Avenues

The study of 3-Fluoro-N-acetylneuraminic acid (3Fₐₓ-Neu5Ac) has opened new frontiers in chemical biology and glycobiology. While significant progress has been made in understanding its mechanism of action and applying it as a tool to study sialylation, numerous avenues for future research remain. These explorations are poised to refine our understanding of glycan function and potentially yield new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Fluoro-N-acetylneuraminic Acid, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves fluorination of N-acetylneuraminic acid precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to prevent side reactions. Purity optimization requires HPLC purification with ion-pairing reagents (e.g., tetrabutylammonium phosphate) and characterization via 19F^{19}\text{F}-NMR to confirm fluorination efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR are essential for verifying substitution patterns and fluorine incorporation. For example, 19F^{19}\text{F}-NMR chemical shifts between -180 to -220 ppm are typical for C3-fluorinated sialic acid analogs .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects impurities.
  • Chromatography : Reverse-phase HPLC with UV detection at 210 nm monitors synthetic intermediates and final product purity .

Q. How does this compound interact with sialidases, and what assays are used to study this?

  • Methodological Answer : The compound acts as a mechanism-based inhibitor of sialidases. Fluorine at C3 blocks enzymatic hydrolysis by forming a stable intermediate. Assays include:

  • Fluorometric Activity Assays : Using 4-methylumbelliferyl-N-acetylneuraminic acid as a substrate; fluorescence quenching indicates inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, pH-dependent conformational changes, or impurities. Solutions include:

  • pH Control : Buffer systems (e.g., phosphate buffer, pH 7.4) stabilize the carboxylate and hydroxyl groups.
  • Quantum Chemical Calculations : Tools like Gaussian or ORCA predict 19F^{19}\text{F}-NMR shifts to validate experimental spectra .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. What experimental strategies address discrepancies in reported inhibitory potency against viral neuraminidases?

  • Methodological Answer : Discrepancies may stem from enzyme source variations (e.g., human vs. viral neuraminidases) or assay conditions. Standardize protocols by:

  • Enzyme Source : Use recombinant, purified enzymes (e.g., influenza A H1N1 neuraminidase).
  • Kinetic Assays : Measure kcat/Kmk_{\text{cat}}/K_m under fixed pH and temperature.
  • Molecular Dynamics Simulations : Compare binding modes in neuraminidase active sites to identify steric or electronic clashes .

Q. How can computational modeling improve the design of this compound analogs for enhanced selectivity?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina, Schrödinger) : Screen analogs against target (e.g., neuraminidase) vs. off-target enzymes (e.g., human sialidases).
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for fluorine substitutions at specific positions.
  • QM/MM Simulations : Analyze transition states to optimize fluorination effects on catalytic activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression (GraphPad Prism) : Fit data to the Hill equation to calculate IC50_{50} and Hill coefficients.
  • Bootstrapping : Estimates confidence intervals for IC50_{50} values in small datasets.
  • ANOVA with Tukey’s Post Hoc Test : Identifies significant differences between analog potencies .

Q. How should researchers handle batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading).
  • Process Analytical Technology (PAT) : In-line FTIR monitors fluorination progress in real time.
  • Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH) identify critical quality attributes .

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3-Fluoro-N-acetylneuraminic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.